N-(3-Methylisoxazol-5-yl)acrylamide
Description
Chemical Structure and Synthesis
N-(3-Methylisoxazol-5-yl)acrylamide is a heterocyclic compound featuring an acrylamide group (-CO-NH₂) linked to a 3-methyl-substituted isoxazole ring. The isoxazole moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom, contributing to its unique electronic and steric properties.
The synthesis of this compound typically involves condensation reactions. For example, in one protocol, 2-chloro-N-(3-methylisoxazol-5-yl)acetamide undergoes reflux with sodium ethoxide and acrylamide precursors, followed by neutralization and recrystallization . This method emphasizes its modular synthesis, enabling derivatization for diverse applications.
For instance, AVL-3288 (a derivative with chlorophenyl substituents) is a potent α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM), highlighting the pharmacological relevance of this scaffold .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C7H8N2O2/c1-3-6(10)8-7-4-5(2)9-11-7/h3-4H,1H2,2H3,(H,8,10) |
InChI Key |
GHBSYLKGNUTHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Methylisoxazol-5-yl)acrylamide can be achieved through several synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO3) at ambient temperature . This reaction typically results in the formation of 3,5-disubstituted isoxazoles. Industrial production methods may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
N-(3-Methylisoxazol-5-yl)acrylamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The compound can also participate in substitution reactions with nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-Methylisoxazol-5-yl)acrylamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals. In industry, it is used in the development of new materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of N-(3-Methylisoxazol-5-yl)acrylamide involves its interaction with specific molecular targets and pathways. The isoxazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Core Scaffold Modifications
- Isoxazole vs. Imidazole/Oxadiazole : Replacing the isoxazole ring with imidazole (e.g., N-Ethyl-3-(1H-imidazol-5-yl)acrylamide) shifts biological targets due to altered hydrogen-bonding and π-stacking capabilities . Oxadiazole-containing analogs (e.g., ) enhance metabolic stability and binding affinity to enzymes like soluble epoxide hydrolase .
- Substituent Effects : AVL-3288’s chlorophenyl groups improve α7 nAChR selectivity by enhancing hydrophobic interactions, whereas hydroxyl/methoxy groups in natural acrylamides (e.g., Compound 4 from Lycium yunnanense) contribute to anti-inflammatory effects via antioxidant mechanisms .
Synthetic Accessibility
- This compound derivatives are synthesized via modular approaches, such as nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) . In contrast, complex heterocycles like oxadiazole-thiophene hybrids require multi-step protocols under controlled pH and temperature .
Biological Activity Trends Neuroactive Compounds: AVL-3288’s PAM activity underscores the importance of the 3-methylisoxazole-acrylamide core in modulating neuronal receptors . Anti-inflammatory/Antimicrobial Agents: Tosyl-piperidine derivatives () and natural acrylamides () leverage electron-withdrawing groups (e.g., sulfonyl) or phenolic moieties to inhibit pro-inflammatory cytokines or microbial growth.
Challenges and Contradictions
- Solubility Issues : Some derivatives, such as (Z)-N-((3-(5-methylisoxazol-3-yl)oxadiazol-5-yl)methyl)-3-(o-tolyl)acrylamide, exhibit poor aqueous solubility, limiting in vivo applications .
- Activity Discrepancies : While AVL-3288 is highly selective for α7 nAChR, simpler analogs like this compound lack documented receptor specificity, suggesting substituents critically modulate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
